Cell Preparation: Isolate cardiomyocytes or express hERG channels in cell lines.
Voltage Clamp: Apply voltage steps to activate hERG currents and record the response.
Drug Application: Administer PD-118057 at various concentrations.
Data Analysis: Quantify changes in hERG current amplitude, kinetics, and voltage dependence.
Specific Scientific Field: Stem cell biology and cardiac regeneration.
Summary of Application: PD-118057 has been explored in iPSC-derived cardiomyocytes (iPSC-CMs) to address arrhythmogenic disorders, such as long QT syndrome type 2 (LQTS2).
Experimental Procedures:iPSC Culture and Differentiation: Generate iPSCs from patient samples and differentiate them into cardiomyocytes.
Electrophysiological Recordings: Use patch-clamp techniques to record action potentials (APs) from iPSC-CMs.
Drug Testing: Apply PD-118057 to iPSC-CMs and assess its impact on AP duration (APD) and arrhythmia susceptibility.
PD-118057 is a synthetic compound classified as a human ether-a-go-go-related gene (hERG) potassium channel activator. Its chemical structure is represented as 2-(4-[2-(3,4-dichloro-phenyl)-ethyl]-phenylamino)-benzoic acid. This compound is notable for its ability to enhance the peak amplitude of the hERG tail current in a dose-dependent manner, making it a significant focus in pharmacological studies related to cardiac repolarization and arrhythmias .
The primary biological activity of PD-118057 is its effect on hERG channels. It enhances K+ conductance and shifts the half-point of hERG channel inactivation by +19 mV. Notably, PD-118057 increases the peak outward current amplitude by 136%, while showing no significant impact on sodium (I_Na), calcium (I_Ca), or other potassium currents (I_K1, I_Ks) . This compound has been shown to shorten action potential duration and QT interval in cardiac tissues, effectively preventing QT prolongation induced by other agents like dofetilide .
The synthesis of PD-118057 typically involves:
PD-118057 has potential applications in:
Interaction studies have identified that PD-118057 binds within the hERG channel's pore domain, particularly interacting with residues such as F619 and L646. This binding reduces channel inactivation and enhances the likelihood of the channel remaining open during depolarization events . These interactions are critical for understanding how PD-118057 modulates hERG activity and its potential therapeutic implications.
PD-118057 shares structural and functional similarities with several other compounds that also target hERG channels. Below are some notable compounds along with their unique characteristics:
Compound Name | Structure/Functionality | Uniqueness |
---|---|---|
PD-307243 | Enhances hERG currents by slowing deactivation and inactivation | More potent than PD-118057 in certain conditions |
NS1643 | Activates hERG channels but with different binding kinetics | Different mechanism of action compared to PD-118057 |
ICA-105574 | Another hERG activator that affects cardiac action potential | Distinct structural features influencing efficacy |
RPR260243 | Potent activator of hERG channels | Used primarily in arrhythmia research |
PD-118057's unique ability to selectively enhance hERG channel activity without significantly affecting other ion currents sets it apart from these similar compounds, making it an important candidate for further pharmacological exploration .
Irritant